![molecular formula C8H15B B1376186 1-(Bromomethyl)-3-methylcyclohexane CAS No. 1427380-37-7](/img/structure/B1376186.png)
1-(Bromomethyl)-3-methylcyclohexane
Overview
Description
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-methylcyclohexane.Molecular Structure Analysis
The molecular structure of brominated cyclohexanes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography. The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods.Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives may be explored for their biological activities. The bromomethyl group can act as an alkylating agent, potentially leading to new drug candidates. It’s particularly useful in the synthesis of quinoline derivatives, which have a wide range of therapeutic applications, including antimicrobial and anticancer properties .
Polymerization
1-(Bromomethyl)-3-methylcyclohexane: can serve as an initiator in polymerization processes. Its structure is conducive to starting the polymer chain reaction in atom transfer radical polymerization (ATRP), a method that allows for the creation of polymers with precise structures and functionalities .
Biochemistry
In biochemistry, brominated compounds like 1-(Bromomethyl)-3-methylcyclohexane are often used in the study of protein interactions and as probes for understanding molecular mechanisms. They can selectively alkylate nucleotides in RNA, which is useful for fluorescent labeling or structural probing experiments .
properties
IUPAC Name |
1-(bromomethyl)-3-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOJDDZASWXFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-methylcyclohexane | |
CAS RN |
1427380-37-7 | |
Record name | 1-(bromomethyl)-3-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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